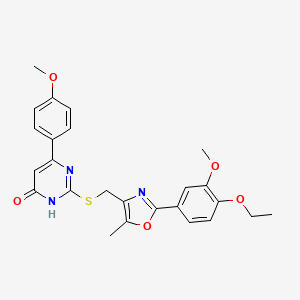

2-(((2-(4-Ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol

Description

This compound features a pyrimidin-4-ol core substituted at the 2-position with a thioether-linked oxazole moiety. The oxazole ring is further functionalized with a 4-ethoxy-3-methoxyphenyl group, while the pyrimidine ring carries a 4-methoxyphenyl substituent at the 6-position.

Properties

IUPAC Name |

2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O5S/c1-5-32-21-11-8-17(12-22(21)31-4)24-26-20(15(2)33-24)14-34-25-27-19(13-23(29)28-25)16-6-9-18(30-3)10-7-16/h6-13H,5,14H2,1-4H3,(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIDLMAULNJXFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-(4-Ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the ethoxy and methoxy groups: These functional groups can be introduced via nucleophilic substitution reactions.

Formation of the pyrimidine ring: This step often involves the condensation of suitable precursors under controlled conditions.

Thioether formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((2-(4-Ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible therapeutic applications, such as in the development of new drugs.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(((2-(4-Ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol would depend on its specific interactions with molecular targets. These might include:

Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

Receptor modulation: Interaction with cellular receptors, leading to changes in cell signaling pathways.

DNA/RNA interaction: Binding to nucleic acids, potentially affecting gene expression or replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, a comparative analysis with structurally analogous molecules is presented below.

Table 1: Structural and Molecular Comparison

Key Structural and Functional Differences

Substituent Effects: The target compound’s 4-ethoxy-3-methoxyphenyl group (vs. 2,3-dimethoxyphenyl in 1040636-04-1) introduces steric and electronic variations. The 3-chlorophenyl group in 1040636-04-1 could increase electrophilicity, possibly affecting reactivity or toxicity profiles compared to the target’s 4-methoxyphenyl .

Core Heterocycles :

- The pyrimidin-ol-oxazole system in the target compound contrasts with the thiazolo-triazole core in 869343-47-4. The latter’s fused rings may offer greater conformational rigidity, impacting target selectivity .

- The imidazothiazole-carboxylic acid in 873306-33-3 introduces ionizable functionality, which could improve solubility but reduce blood-brain barrier penetration compared to the target’s hydroxyl and thioether groups .

Pharmacokinetic Implications :

- The 4-methylpiperazinyl group in 869343-47-5 likely enhances solubility via basic nitrogen, a feature absent in the target compound. However, this may also increase metabolic susceptibility .

- The target’s thioether bridge could confer stability against oxidative degradation compared to ether or ester linkages in analogues .

Hypothetical Bioactivity Considerations

- The dual methoxy/ethoxy substituents in the target compound resemble motifs found in ferroptosis-inducing agents (e.g., FINs), as noted in . These groups may modulate redox activity or iron chelation, though direct evidence is lacking .

Biological Activity

The compound 2-(((2-(4-Ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol, also known by its IUPAC name, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This compound contains multiple functional groups, including an oxazole ring and a pyrimidine moiety, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds containing oxazole and pyrimidine rings have been shown to inhibit cancer cell proliferation. In a study evaluating various derivatives, one compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against human breast cancer T47D cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cancer Type | IC50 (μM) |

|---|---|---|

| Compound A | Colon Carcinoma | 6.2 |

| Compound B | Breast Cancer | 27.3 |

| 2-(((2-(4-Ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol | TBD |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives, which share structural similarities with the target compound, have been reported to exhibit antibacterial and antifungal activities . The presence of the methoxy and ethoxy groups may enhance solubility and bioavailability, contributing to their efficacy.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Microbial Strain | Activity Type |

|---|---|---|

| Pyrazole Derivative A | E. coli | Antibacterial |

| Pyrazole Derivative B | S. aureus | Antifungal |

| 2-(((2-(4-Ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been documented in various studies. For example, triazole derivatives have shown promising anti-inflammatory effects through the inhibition of pro-inflammatory cytokines . The target compound's structure suggests it may interact with inflammatory pathways similarly.

Case Studies

- Study on Oxazole Derivatives : A study published in Medicinal Chemistry highlighted the synthesis and biological evaluation of oxazole derivatives, revealing that modifications such as methylation significantly enhanced their anticancer activity .

- Pyrazole-Based Compounds : Research conducted on pyrazole derivatives indicated their effectiveness against multiple bacterial strains, suggesting that similar modifications in our target compound could yield comparable results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.